Doxorubicin Hydrochloride

Catalog No.
S548611
CAS No.
25316-40-9
M.F
C27H29NO11·HCl
M. Wt
580 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxorubicin Hydrochloride

CAS Number

25316-40-9

Product Name

Doxorubicin Hydrochloride

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H29NO11·HCl

Molecular Weight

580 g/mol

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI Key

MWWSFMDVAYGXBV-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Solubility

Soluble (NTP, 1992)

Synonyms

4' Epi Adriamycin, 4' Epi Doxorubicin, 4' Epi DXR, 4' Epiadriamycin, 4' Epidoxorubicin, 4'-Epi-Adriamycin, 4'-Epi-Doxorubicin, 4'-Epi-DXR, 4'-Epiadriamycin, 4'-Epidoxorubicin, Ellence, EPI cell, EPI-cell, EPIcell, Epilem, Epirubicin, Epirubicin Hydrochloride, Farmorubicin, Farmorubicina, Farmorubicine, Hydrochloride, Epirubicin, IMI 28, IMI-28, IMI28, NSC 256942, NSC-256942, NSC256942, Pharmorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Exploring Mechanisms of Action:

Researchers are actively investigating the precise mechanisms by which DOX·HCl exerts its anti-cancer effects. Studies have shown it interferes with DNA replication and repair through its interaction with topoisomerase II enzymes, ultimately leading to cell death []. Additionally, DOX·HCl can induce the formation of free radicals, further damaging cancer cells [].

Preclinical Studies and Drug Development:

DOX·HCl serves as a benchmark drug in preclinical studies for evaluating the efficacy and safety of novel anti-cancer agents. Its established mechanisms and well-documented effects allow researchers to compare the performance of new drugs against a known standard []. This knowledge is crucial for identifying promising candidates for further clinical development.

Investigating Drug Delivery Systems:

A major challenge associated with DOX·HCl is its potential for cardiotoxicity. Researchers are exploring various drug delivery systems to improve its therapeutic efficacy and minimize side effects. These systems aim to deliver the drug specifically to cancer cells, reducing its exposure to healthy tissues [].

Understanding Drug Resistance:

Cancer cells can develop resistance to DOX·HCl, limiting its effectiveness in certain cases. Research is ongoing to understand the mechanisms of resistance and identify strategies to overcome it. This knowledge is essential for improving treatment outcomes and preventing relapse [].

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)

Appearance

Orange-Red Solid

Melting Point

399 to 401 °F (Decomposes) (NTP, 1992)

UNII

82F2G7BL4E

Related CAS

23214-92-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (77.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (27.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (32.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (33.99%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (92.81%): May cause cancer [Danger Carcinogenicity];
H360 (31.37%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Myocet liposomal, in combination with cyclophosphamide, is indicated for the first-line treatment of metastatic breast cancer in adult women.
Caelyx pegylated liposomal is indicated:as monotherapy for patients with metastatic breast cancer, where there is an increased cardiac risk;for treatment of advanced ovarian cancer in women who have failed a first-line platinum-based chemotherapy regimen;in combination with bortezomib for the treatment of progressive multiple myeloma in patients who have received at least one prior therapy and who have already undergone or are unsuitable for bone marrow transplant;for treatment of AIDS-related Kaposi's sarcoma (KS) in patients with low CD4 counts (
Treatment of breast and ovarian cancer.
Treatment of hepatocellular carcinoma

NCI Cancer Drugs

Drug: Epirubicinhydrochloride
US Brand Name(s): Ellence
FDA Approval: Yes
Epirubicin hydrochloride is approved to be used with other drugs to treat: Breast cancer. It is used after surgery in patients whose cancer has spread to the lymph nodes under the arm.
Epirubicin hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Doxorubicin Hydrochloride is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L01DB01
L01DB

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

56390-09-1
25316-40-9

Wikipedia

Doxorubicin_hydrochloride

Use Classification

Human drugs -> Myocet liposomal (previously Myocet) -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Caelyx pegylated liposomal -> EMA Drug Category
Human drugs -> Doxolipad -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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